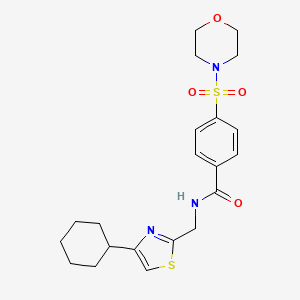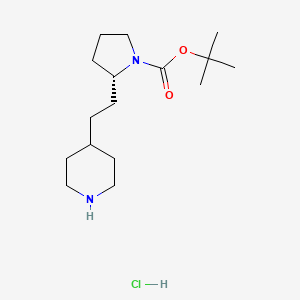![molecular formula C29H26BrN3O6 B2849248 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899909-20-7](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
货号 B2849248
CAS 编号:
899909-20-7
分子量: 592.446
InChI 键: LZHNIZUITICPKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reactivity, stability, and the types of reactions it undergoes are considered. Techniques such as spectroscopy and chromatography can be used to monitor these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide important information about how the compound behaves under different conditions .作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1,3-benzodioxole with 2-bromoacetyl-4-bromophenylacetic acid, followed by cyclization with anthranilic acid to form the quinazolinone ring. The resulting intermediate is then coupled with 5-aminopentanoic acid to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-bromoacetyl-4-bromophenylacetic acid", "anthranilic acid", "5-aminopentanoic acid" ], "Reaction": [ "Step 1: Condensation of 1,3-benzodioxole with 2-bromoacetyl-4-bromophenylacetic acid in the presence of a base such as potassium carbonate to form the intermediate", "Step 2: Cyclization of the intermediate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone ring", "Step 3: Coupling of the resulting intermediate with 5-aminopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product" ] } | |
CAS 编号 |
899909-20-7 |
分子式 |
C29H26BrN3O6 |
分子量 |
592.446 |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H26BrN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35) |
InChI 键 |
LZHNIZUITICPKX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看







![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)
